molecular formula C8H11O3P B080154 (4-methylphenyl)methylphosphonic Acid CAS No. 13081-74-8

(4-methylphenyl)methylphosphonic Acid

Cat. No. B080154
CAS RN: 13081-74-8
M. Wt: 186.14 g/mol
InChI Key: HIIOYVOBADMCAS-UHFFFAOYSA-N
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Description

“(4-methylphenyl)methylphosphonic Acid” is a compound that contains a phosphonic acid functional group. This group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The phosphonic acid functional group is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through several methods. These include the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis). These constitute the best methods to prepare phosphonic acids .

Future Directions

Phosphonic acids, including “(4-methylphenyl)methylphosphonic Acid”, have a wide range of applications covering various research fields including chemistry, biology, and physics. This makes the synthesis of phosphonic acids a determinant question for numerous research projects . The future directions in this field could involve exploring new synthesis methods, investigating novel applications, and studying the bioactive properties of these compounds .

Mechanism of Action

Target of Action

The primary targets of (4-methylphenyl)methylphosphonic Acid, also known as (4-Methyl-benzyl)-phosphonic acid, are Cholinesterase and Acetylcholinesterase in humans . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

It is known that the compound interacts with its targets, potentially inhibiting the activity of cholinesterase and acetylcholinesterase . This inhibition could lead to an accumulation of acetylcholine, resulting in continuous stimulation of the nerves, muscles, and glands.

Biochemical Pathways

(4-methylphenyl)methylphosphonic Acid, as a derivative of Methylphosphonic acid (MPn), is involved in the synthesis of phosphorus-containing nerve agents and is a biosynthesis product of marine microbes . The compound’s degradation under UV irradiation involves the cleavage of the C–P bond, leading to the incorporation of an external oxygen atom from an ambient source to generate phosphate . This process affects the biogeochemical cycles of key elements such as Fe, N, and P .

Result of Action

The result of the action of (4-methylphenyl)methylphosphonic Acid is the potential inhibition of Cholinesterase and Acetylcholinesterase, leading to an accumulation of acetylcholine . This can cause continuous stimulation of the nerves, muscles, and glands. Additionally, the compound’s degradation results in the generation of phosphate .

Action Environment

The action of (4-methylphenyl)methylphosphonic Acid can be influenced by environmental factors. For instance, the extent of MPn degradation was found to be more under alkaline conditions, and the degradation process was more rapid at the initial stage of the reaction . Furthermore, the contribution of UV radiation to the MPn degradation could be significant .

properties

IUPAC Name

(4-methylphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIOYVOBADMCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378721
Record name (4-methylphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methylphenyl)methylphosphonic Acid

CAS RN

13081-74-8
Record name (4-methylphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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